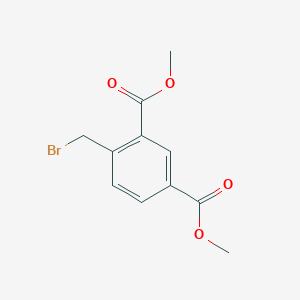

Dimethyl 4-(bromomethyl)isophthalate

Descripción general

Descripción

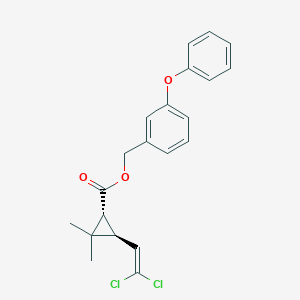

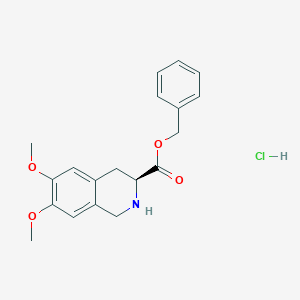

Dimethyl 4-(bromomethyl)isophthalate is a chemical compound with the molecular formula C11H11BrO4 . It contains a total of 27 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic esters .

Molecular Structure Analysis

The molecular structure of Dimethyl 4-(bromomethyl)isophthalate includes a six-membered aromatic ring and two ester groups . The InChI code for this compound is 1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl 4-(bromomethyl)isophthalate is a solid or liquid compound . It has a molecular weight of 287.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Aplicaciones Científicas De Investigación

Application in Polymer Science

Summary of the Application

“Dimethyl 4-(bromomethyl)isophthalate” is used in the synthesis of mid-dicarboxy polystyrene by Atom Transfer Radical Polymerization (ATRP) and formation of ionic-bonded supramolecules .

Methods of Application or Experimental Procedures

The compound was synthesized by bromomethylation, oxidation, esterification, and bromination of 1,3-dimethylbenzene. This compound was then used to initiate the atom transfer radical polymerization of styrene .

Results or Outcomes

The results showed that the process had some of the good characteristics of controlled/living free radical polymerization. The molecular weight of the obtained polymer increased linearly with monomer conversion, its molecular weight distribution was very narrow, and a linear relationship between ln ( [ M] 0 / [ M ]) and polymerization time was found . A well-defined novel structural polystyrene containing two ester groups in the mid-main chain was prepared with controlled molecular weight and narrow polydispersity . After being hydrolyzed, dicarboxy polystyrene was obtained and used to form ionic-bonded supramolecules with 1-dodecanamine as a model of the star-shaped supramolecules .

Application in Polyester Resin Production

Summary of the Application

“Dimethyl 4-(bromomethyl)isophthalate” is essential in synthesizing polyesters, particularly key intermediates for high-quality fibers and polyester films, enhancing their clarity and structural strength .

Methods of Application or Experimental Procedures

This compound serves as an intermediate in polyester synthesis, allowing for the production of high-quality fibers and polyester films. It enhances clarity and structural strength. Apart from aiding in altering the transparency of PET, dimethyl isophthalate also lowers the melting point of PET resin, facilitating its use in films, bottles, and other applications, attributed to increased processing temperatures .

Results or Outcomes

The use of “Dimethyl 4-(bromomethyl)isophthalate” in polyester resin production results in high-quality fibers and polyester films with enhanced clarity and structural strength. It also reduces the melting point of PET resin, making it more suitable for film, bottle, and other product processing .

Application as a Plasticizer

Summary of the Application

“Dimethyl 4-(bromomethyl)isophthalate” also serves as a plasticizer, a substance that enhances the flexibility and elasticity of plastics .

Methods of Application or Experimental Procedures

This compound is used as a plasticizer for cellulose esters like cellulose acetate, used in various products such as films and coatings .

Results or Outcomes

The use of “Dimethyl 4-(bromomethyl)isophthalate” as a plasticizer enhances the flexibility and elasticity of plastics. It is more commonly utilized as a plasticizer for cellulose esters like cellulose acetate, used in various products such as films and coatings .

Application in Coatings, Inks, and Adhesives

Summary of the Application

“Dimethyl 4-(bromomethyl)isophthalate” finds extensive applications in areas such as coatings, inks, adhesives, and more . Its distinctive chemical structure and properties confer unique functionality and application value .

Methods of Application or Experimental Procedures

This compound is used as a key ingredient in the formulation of coatings, inks, and adhesives. It enhances the durability and performance of these products .

Results or Outcomes

The use of “Dimethyl 4-(bromomethyl)isophthalate” in coatings, inks, and adhesives results in products with enhanced durability and performance .

Application in Personal Care Products

Summary of the Application

“Dimethyl 4-(bromomethyl)isophthalate” is also used in personal care products .

Methods of Application or Experimental Procedures

This compound is used as an ingredient in the formulation of personal care products. It enhances the performance and quality of these products .

Results or Outcomes

The use of “Dimethyl 4-(bromomethyl)isophthalate” in personal care products results in products with enhanced performance and quality .

Safety And Hazards

Dimethyl 4-(bromomethyl)isophthalate is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZBUXUDASAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565437 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(bromomethyl)isophthalate | |

CAS RN |

16281-94-0 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.